molecular formula C18H14FN3OS B11459513 7-(4-Fluorophenyl)-2-(phenylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one

7-(4-Fluorophenyl)-2-(phenylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one

Cat. No.: B11459513
M. Wt: 339.4 g/mol
InChI Key: WYDDATYYOZKJBO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-fluorophenyl)-2-(phenylamino)-4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-fluoroaniline with a thiazole derivative in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to ensure the desired product formation .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods aim to optimize yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

7-(4-Fluorophenyl)-2-(phenylamino)-4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted derivatives depending on the reaction conditions and reagents used .

Scientific Research Applications

7-(4-Fluorophenyl)-2-(phenylamino)-4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-fluorophenyl)-2-(phenylamino)-4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context .

Properties

Molecular Formula

C18H14FN3OS

Molecular Weight

339.4 g/mol

IUPAC Name

2-anilino-7-(4-fluorophenyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C18H14FN3OS/c19-12-8-6-11(7-9-12)14-10-15(23)21-17-16(14)24-18(22-17)20-13-4-2-1-3-5-13/h1-9,14H,10H2,(H,20,22)(H,21,23)

InChI Key

WYDDATYYOZKJBO-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(NC1=O)N=C(S2)NC3=CC=CC=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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